molecular formula C23H32O8 B021229 Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate CAS No. 189287-72-7

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate

Cat. No.: B021229
CAS No.: 189287-72-7
M. Wt: 436.5 g/mol
InChI Key: XEZLAQPYROJCSZ-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate is a compound with significant utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for efficiency, involving precise temperature control and the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that alter its structure and function. The pathways involved often include enzymatic catalysis and molecular binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. Its versatility in various reactions and applications sets it apart from other similar compounds .

Biological Activity

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate (CAS 189287-72-7) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H32O8
Molecular Weight436.5 g/mol
Boiling Point492.4 ± 40.0 °C (Predicted)
Density1.135 ± 0.06 g/cm³ (Predicted)
SolubilityChloroform, DMSO, Ethyl Acetate
Physical FormColorless oil

These properties suggest that the compound is stable under normal conditions and soluble in organic solvents, making it suitable for various biochemical applications .

Research indicates that this compound exhibits significant biological activities, particularly in the realm of enzyme inhibition and potential anti-cancer properties.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes like proliferation and apoptosis.
  • Anti-Cancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, though further studies are required to elucidate the mechanisms involved.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry explored the inhibitory effects of various malonate derivatives on key metabolic enzymes. This compound was among the compounds tested and showed promising results in inhibiting enzyme activity related to cancer metabolism .
  • Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations .

Research Findings

A comprehensive analysis of the available literature reveals various findings regarding the biological activity of this compound:

  • Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells.
  • Pharmacokinetics : Studies indicate that the compound is rapidly absorbed when administered and exhibits a moderate half-life, suggesting potential for therapeutic applications .

Properties

IUPAC Name

diethyl 2-[[4-(1,3-diethoxy-2-methyl-1,3-dioxopropan-2-yl)phenyl]methyl]-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZLAQPYROJCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444214
Record name Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189287-72-7
Record name Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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